molecular formula C16H14N4O B12456123 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- CAS No. 53847-70-4

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)-

Cat. No.: B12456123
CAS No.: 53847-70-4
M. Wt: 278.31 g/mol
InChI Key: XOCUHWXGSSSCTJ-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- is an organic compound known for its unique structure and diverse applications This compound is characterized by the presence of a pyrazolone ring, which is a five-membered lactam ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- typically involves the azo coupling reaction. This reaction is carried out by reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with a diazonium salt. The reaction conditions often include maintaining a basic environment and controlling the temperature to optimize the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azo group to corresponding amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines.

Scientific Research Applications

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. Its phenylazo group allows it to participate in electron transfer processes, making it effective in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenylazo group in 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- distinguishes it from other similar compounds

Properties

CAS No.

53847-70-4

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

5-methyl-2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,19H,1H3

InChI Key

XOCUHWXGSSSCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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